5-Methoxy-2-(piperazin-1-yl)phenol
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Overview
Description
5-Methoxy-2-(piperazin-1-yl)phenol is an organic compound with the molecular formula C11H16N2O2 It is characterized by the presence of a methoxy group (-OCH3) and a piperazine ring attached to a phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(piperazin-1-yl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with 5-methoxyphenol and piperazine.
Reaction: The piperazine is reacted with 5-methoxyphenol under controlled conditions. This reaction often requires a catalyst and is carried out in a suitable solvent, such as ethanol or methanol.
Conditions: The reaction is typically conducted at elevated temperatures (around 80-100°C) and may require several hours to complete.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.
Automation: Employing automated systems for precise control of reaction conditions and monitoring.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(piperazin-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the piperazine ring or the phenol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the piperazine ring or phenol group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Methoxy-2-(piperazin-1-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(piperazin-1-yl)phenol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways: It can modulate biochemical pathways, leading to various biological effects.
Binding: The methoxy and piperazine groups facilitate binding to target sites, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(piperazin-1-yl)phenol
- 4-Methoxy-2-(piperazin-1-yl)phenol
- 5-Methoxy-2-(morpholin-4-yl)phenol
Uniqueness
5-Methoxy-2-(piperazin-1-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
5-methoxy-2-piperazin-1-ylphenol |
InChI |
InChI=1S/C11H16N2O2/c1-15-9-2-3-10(11(14)8-9)13-6-4-12-5-7-13/h2-3,8,12,14H,4-7H2,1H3 |
InChI Key |
ZUSJKBHXJDKZPH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCNCC2)O |
Origin of Product |
United States |
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